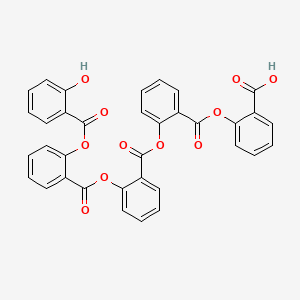![molecular formula C17H18N2O3 B13406380 methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate](/img/structure/B13406380.png)
methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two phenyl groups and an amino acid derivative. Its chiral nature makes it an important molecule for asymmetric synthesis and other stereoselective processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate typically involves the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. One common method is the enzymatic asymmetric synthesis, which includes processes such as asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, and enantioselective addition of ammonia to α,β-unsaturated acids . These methods are highly efficient and provide optically pure products.
Industrial Production Methods
Industrial production of this compound often involves large-scale enzymatic processes due to their high selectivity and efficiency. The use of flow microreactor systems has also been explored for the synthesis of similar compounds, providing a more sustainable and efficient approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form amine oxides, especially in the presence of tertiary amines.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, amine oxides, and substituted amides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used in asymmetric synthesis and as a chiral building block for the synthesis of complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylpropanoate
- Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylbutanoate
Uniqueness
Methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate is unique due to its specific stereochemistry and the presence of two phenyl groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C17H18N2O3 |
|---|---|
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
methyl (2S)-2-[[(2S)-2-amino-2-phenylacetyl]amino]-2-phenylacetate |
InChI |
InChI=1S/C17H18N2O3/c1-22-17(21)15(13-10-6-3-7-11-13)19-16(20)14(18)12-8-4-2-5-9-12/h2-11,14-15H,18H2,1H3,(H,19,20)/t14-,15-/m0/s1 |
Clave InChI |
GGOZBGIBZUPYGF-GJZGRUSLSA-N |
SMILES isomérico |
COC(=O)[C@H](C1=CC=CC=C1)NC(=O)[C@H](C2=CC=CC=C2)N |
SMILES canónico |
COC(=O)C(C1=CC=CC=C1)NC(=O)C(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)






